molecular formula C13H8ClN5 B214990 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B214990
M. Wt: 269.69 g/mol
InChI Key: RNUSUTCFZWUDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a small molecule that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This molecule is also known as PP2 or AG1879 and has been extensively studied for its role in inhibiting protein tyrosine kinases.

Mechanism of Action

The mechanism of action of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of protein tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on cell signaling and regulation. PP2 has been shown to be a selective inhibitor of Src family kinases, which are involved in cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile have been extensively studied in vitro and in vivo. PP2 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. In addition, PP2 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile in lab experiments include its high potency and selectivity as a protein tyrosine kinase inhibitor, as well as its ability to inhibit multiple kinases at once. This makes it a useful tool for studying the role of protein tyrosine kinases in various cellular processes and diseases. However, the limitations of using PP2 in lab experiments include its potential toxicity and off-target effects, as well as the need for optimization of dosing and administration.

Future Directions

There are several future directions for research on 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile. One area of research is the development of more potent and selective protein tyrosine kinase inhibitors based on the chemical structure of PP2. Another area of research is the identification of new targets for PP2 and related compounds, as well as the investigation of their potential applications in other fields of scientific research. Finally, there is a need for further optimization of the dosing and administration of PP2 in preclinical and clinical studies, as well as the evaluation of its safety and efficacy in human subjects.

Synthesis Methods

The synthesis of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazine ethyl acetoacetate. This intermediate is then reacted with guanidine carbonate to form the desired product, 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the inhibition of protein tyrosine kinases, which are enzymes that play a crucial role in cell signaling and regulation. PP2 has been shown to be a potent inhibitor of several protein tyrosine kinases, including Src family kinases, which are implicated in cancer and other diseases.

properties

Product Name

7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Molecular Formula

C13H8ClN5

Molecular Weight

269.69 g/mol

IUPAC Name

7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H8ClN5/c14-10-3-1-8(2-4-10)11-7-18-19-12(16)9(5-15)6-17-13(11)19/h1-4,6-7H,16H2

InChI Key

RNUSUTCFZWUDFS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C#N)Cl

Origin of Product

United States

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